molecular formula C17H15N3O3S B2368972 benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate CAS No. 896324-39-3

benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate

Cat. No.: B2368972
CAS No.: 896324-39-3
M. Wt: 341.39
InChI Key: CJDIPAMEKMCGLV-UHFFFAOYSA-N
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Description

Benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (CAS: 896345-45-2, molecular formula: C₁₇H₁₅N₃O₃S) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanylacetate benzyl ester moiety at position 2. This structure combines a fused bicyclic system with a sulfur-containing side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-12-7-8-14-18-16(19-17(22)20(14)9-12)24-11-15(21)23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDIPAMEKMCGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)OCC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl core, followed by the introduction of the sulfanylacetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfanylacetate group under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with BI81549: 2-Difluoromethanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

BI81549 (CAS: 1797082-11-1, molecular formula: C₁₈H₁₉F₂NO₃S₂) shares a benzamide backbone but diverges significantly in substituents and functional groups. Key differences include:

  • Core Structure: BI81549 lacks the pyrido-triazinone ring system, instead incorporating a thiophene-cyclopentyl group and a difluoromethanesulfonyl moiety.
  • Functional Groups : The sulfanylacetate ester in the target compound is replaced by a sulfonyl group in BI81549, which may alter reactivity (e.g., electrophilicity) and binding interactions.

Comparison with Triazine-Based Sulfonylurea Herbicides

Triazine derivatives such as metsulfuron methyl and ethametsulfuron methyl (from ) share a triazine ring but differ in substitution patterns and applications:

  • Core Heterocycle : The target compound’s pyrido[1,2-a][1,3,5]triazin-4-one is fused with a pyridine ring, whereas sulfonylurea herbicides feature a simpler 1,3,5-triazine core.
  • Functional Groups : Sulfonylurea herbicides (e.g., metsulfuron methyl) include a sulfonylurea bridge (–SO₂–NH–CO–NH–) critical for acetolactate synthase (ALS) inhibition, while the target compound’s sulfanylacetate group (–S–CH₂–CO–O–Bz) lacks this enzymatic targeting capability.
  • Applications : Triazine herbicides are agrochemicals inhibiting plant ALS, whereas the biological role of benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate remains underexplored but may involve kinase or protease modulation due to its heteroaromatic scaffold .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications
This compound Pyrido[1,2-a][1,3,5]triazin-4-one 7-methyl, 2-(sulfanylacetate benzyl ester) 341.38 g/mol Pharmaceutical intermediate
BI81549 Benzamide Difluoromethanesulfonyl, thiophene-cyclopentyl 399.48 g/mol Undisclosed (likely agrochemical)
Metsulfuron methyl 1,3,5-Triazine Sulfonylurea bridge, methyl/methoxy groups 381.36 g/mol Herbicide (ALS inhibitor)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the pyrido-triazinone’s sulfur position, contrasting with the multi-step coupling required for sulfonylurea herbicides .
  • Unresolved Questions: No crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting insights into its conformational preferences. Computational modeling could bridge this gap .

Biological Activity

Benzyl 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido-triazine structure linked to a benzyl acetate moiety with a sulfanyl group. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The unique arrangement of these elements contributes to its reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through:

  • Conventional Organic Synthesis : Involves multi-step reactions using various reagents.
  • Microwave Irradiation : A modern approach that enhances reaction efficiency and yield.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, particularly:

Antimicrobial Activity

Studies have shown that this compound demonstrates promising antimicrobial effects against:

PathogenActivity Observed
Staphylococcus aureus Effective inhibition
Escherichia coli Effective inhibition

These findings suggest potential applications in treating bacterial infections.

Understanding the mechanism of action is crucial for optimizing therapeutic applications. Interaction studies are essential to elucidate how this compound affects cellular processes and contributes to its biological activities.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research domains. For example:

  • Antimicrobial Studies : Demonstrated effective inhibition against common pathogens.
  • Anticancer Research : Suggested potential as an anticancer agent based on structural similarities with known effective compounds.

Q & A

Q. Table 1: Comparison of Reaction Conditions from Literature

StepSolventCatalystTemperatureYield (%)Reference
Thiol activationDCMAcetic acid25°C65–75
Nucleophilic substitutionDMFNone80°C70–85
PurificationEthanolRecrystallization>90

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming connectivity and functional groups. For example, the benzyl ester proton typically appears as a singlet at δ ~5.2 ppm, while the pyrido-triazine protons resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 265.29 for C₁₃H₁₁N₃O₃S) .
  • X-ray Crystallography : Single-crystal analysis provides bond lengths and angles. For similar compounds, SHELXL software is used for refinement, with R-factors <0.05 indicating high accuracy .

Q. Table 2: Key Structural Parameters from X-ray Analysis

ParameterValue (Å/°)TechniqueReference
C–S bond length1.78X-ray
N–C(=O) angle120.5°X-ray

Advanced: How can researchers optimize reaction yields and purity under varying solvent and catalyst conditions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur intermediates, while non-polar solvents (toluene) may reduce side reactions .
  • Catalyst Optimization : Substoichiometric acetic acid (5–10 mol%) improves coupling efficiency without hydrolyzing the benzyl ester .
  • Temperature Control : Lower temperatures (25–40°C) minimize decomposition of heat-sensitive intermediates .

Q. Strategies for Contradictory Data :

  • If yields vary between studies, replicate reactions under identical conditions and use HPLC to quantify purity .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental data with density functional theory (DFT)-calculated shifts .
  • Crystallographic Confirmation : Use X-ray structures to resolve ambiguities in proton assignments (e.g., distinguishing aromatic vs. heterocyclic protons) .

Q. Example Workflow :

Acquire ¹H NMR and compare with simulated spectra from Gaussian02.

If discrepancies persist, grow single crystals for X-ray analysis.

Advanced: What computational approaches model the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF or water to predict solubility and stability .

Case Study :
For similar pyrido-triazine derivatives, DFT revealed that electron-withdrawing groups on the triazine ring enhance electrophilicity at the sulfur atom, guiding functionalization strategies .

Advanced: How can SAR studies evaluate the biological potential of derivatives?

Methodological Answer:

  • Library Design : Synthesize derivatives with modifications to the benzyl ester or pyrido-triazine moieties .
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with substituent electronic properties (Hammett σ constants) .

Q. Table 3: Example SAR Data for Analogous Compounds

DerivativeSubstituentIC₅₀ (μM)Target
7-MethylH12.3Kinase X
7-FluoroF8.7Kinase X
Benzyl-OMeOMe>50Kinase X

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